molecular formula C14H19ClO9 B138449 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride CAS No. 14227-87-3

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

Cat. No. B138449
CAS RN: 14227-87-3
M. Wt: 366.75 g/mol
InChI Key: BYWPSIUIJNAJDV-HTOAHKCRSA-N
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Description

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is a type of sugar derivative that is commonly used as a sugar donor in glycosylation methods . The glucose, galactose, and mannose in this compound have their hydroxyl groups protected by acetyl groups .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride involves the protection of glucose, galactose, and mannose’s hydroxyl groups with acetyl groups . Glucosamine and galactosamine are protected by phthaloyl groups for the amino groups and acetyl groups for the hydroxyl groups .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride consists of a galactopyranosyl ring with acetyl groups attached to the 2,3,4, and 6 positions .


Chemical Reactions Analysis

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride include its white to off-white color, its solubility in chloroform (5 mg/mL), and its optical activity .

Scientific Research Applications

Synthesis of Carbohydrates

This compound is paramount in the synthesis of carbohydrates, including proteoglycans and glycolipids . These complex carbohydrates play crucial roles in various biological processes, such as cell signaling, molecular recognition, and immune response.

Creation of Pharmaceuticals

The compound’s prospective role extends to the creation of pharmaceuticals targeting ailments associated with carbohydrate metabolism disorders . This could potentially lead to new treatments for diseases like diabetes and galactosemia.

Synthesis of Propargyl Glucopyranoside

It is used in the synthesis of propargyl glucopyranoside . The propargyl function in organic synthesis and carbohydrate chemistry is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Construction of Quinoline-based Glycoconjugates

Another useful application of propargyl glucopyranoside, which can be synthesized from this compound, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry due to their biological activities.

Deacylation Studies

The compound is used in deacylation studies of glucose, galactose, and mannose pentaacetates . These studies are important for understanding the anomeric effect during deacetylation and dealkylation, which has implications in carbohydrate chemistry .

Organic Condensation Reagent

It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides have applications in the development of vaccines and diagnostic tests.

Safety And Hazards

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride could involve its continued use in glycosylation reactions, particularly in the synthesis of complex carbohydrates for research and therapeutic applications .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPSIUIJNAJDV-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

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